Introduction: The Strategic Advantage of Fluorinated Homophenylalanine in Advanced Drug Discovery
Introduction: The Strategic Advantage of Fluorinated Homophenylalanine in Advanced Drug Discovery
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-3,4-difluoro-D-homophenylalanine
In the landscape of modern medicinal chemistry and peptide-based therapeutics, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Boc-3,4-difluoro-D-homophenylalanine, a synthetic amino acid derivative, represents a powerful tool for researchers and drug developers. This guide provides a comprehensive overview of its core chemical properties, synthesis, and applications, offering field-proven insights into its utility.
The molecule's design is a deliberate convergence of three key structural features, each imparting distinct and advantageous properties. Firstly, the D-chiral configuration provides inherent resistance to enzymatic degradation by common proteases, which preferentially recognize L-amino acids. Secondly, the homophenylalanine structure, featuring an additional methylene group in the side chain, introduces conformational constraints that can lock a peptide backbone into a desired bioactive conformation.[1] Lastly, the 3,4-difluoro substitution on the phenyl ring is critical; the high electronegativity of fluorine can modulate the electronic properties of the side chain, enhance binding interactions through novel non-covalent contacts, and significantly increase metabolic stability by fortifying what is often a site of oxidative metabolism.[2][3][4] This guide will dissect these features, providing a technical foundation for the effective application of this versatile building block.
Core Physicochemical Properties
Boc-3,4-difluoro-D-homophenylalanine is a white crystalline powder under standard conditions.[5] Its key identifiers and physical properties are summarized below, providing the foundational data required for experimental design.
| Property | Value | Source(s) |
| IUPAC Name | (3R)-3-(tert-butoxycarbonylamino)-4-(3,4-difluorophenyl)butanoic acid | [5] |
| Synonyms | Boc-D-β-HomoPhe(3,4-DiF)-OH, Boc-(R)-3-amino-4-(3,4-difluorophenyl)butyric acid | [5] |
| CAS Number | 269396-59-0 | [5][6] |
| Molecular Formula | C₁₅H₁₉F₂NO₄ | [5][6] |
| Molecular Weight | 315.32 g/mol | [5] |
| Appearance | White powder | [5] |
| Melting Point | 132 - 136 °C | [5] |
| Purity | ≥ 99% (as determined by HPLC) | [5] |
| Optical Rotation | [α]₂₁/D = +13 ± 1° (c=1 in Ethanol) | [5] |
| Storage | 0 - 8 °C, desiccated | [5][7] |
Solubility Profile
While quantitative solubility data is not extensively published, empirical evidence indicates that Boc-3,4-difluoro-D-homophenylalanine exhibits limited solubility in water and non-polar solvents like petroleum ether.[1][7] It is, however, readily soluble in polar organic solvents, which is typical for protected amino acids of its size and polarity.
| Solvent Class | Example Solvents | Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, THF | Soluble | These solvents effectively solvate the polar carboxyl and Boc-protected amine groups. |
| Polar Protic | Ethanol, Methanol | Soluble | The compound can engage in hydrogen bonding with these solvents. |
| Non-Polar | Hexanes, Toluene | Sparingly Soluble | The overall polarity of the molecule is too high for significant solvation. |
| Aqueous | Water | Sparingly Soluble | The large, hydrophobic Boc group and difluorophenyl ring limit aqueous solubility. |
Expert Insight: The solubility in Dimethylformamide (DMF) is particularly relevant, as DMF is the most common solvent used in solid-phase peptide synthesis (SPPS), making this building block highly compatible with standard automated and manual synthesis protocols.
Stability and Handling
The stability of Boc-3,4-difluoro-D-homophenylalanine is governed by two primary factors: the acid-labile Boc protecting group and the robustly stable difluorophenyl moiety.
-
Acid Sensitivity: The tert-butyloxycarbonyl (Boc) group is designed for facile cleavage under anhydrous acidic conditions.[8] Strong acids like trifluoroacetic acid (TFA) will rapidly deprotect the amine, typically in under 30 minutes at room temperature.[9] It is therefore critical to avoid acidic conditions during storage and handling if the integrity of the Boc group is to be maintained.
-
Base and Nucleophile Stability: The Boc group is highly stable to basic conditions and a wide range of nucleophiles, a property that allows for the use of base-labile protecting groups like Fmoc in orthogonal protection schemes.[8][]
-
Thermal Stability: The compound is a solid with a relatively high melting point, indicating good thermal stability for short-term handling at ambient temperatures. However, for long-term storage, refrigeration (0-8 °C) is recommended to minimize any potential degradation pathways and maintain its high purity.[5][7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The difluoro-substitution on the phenyl ring significantly enhances the molecule's resistance to oxidative metabolism by cytochrome P450 enzymes, a key advantage when incorporated into a drug candidate.[3][4]
Caption: Key structural features of Boc-3,4-difluoro-D-homophenylalanine.
Synthesis and Reactivity
Plausible Synthetic Workflow
While proprietary synthesis methods are common, a plausible and chemically sound route for Boc-3,4-difluoro-D-homophenylalanine can be constructed based on established organic chemistry principles, such as the alkylation of chiral auxiliaries or asymmetric hydrogenation.[4] The workflow below illustrates a conceptual pathway.
Caption: A plausible synthetic workflow for the target molecule.
Causality Behind Experimental Choices:
-
Asymmetric Hydrogenation: This step is crucial for establishing the desired D-stereochemistry with high enantiomeric excess. The choice of a chiral phosphine ligand (like DIPAMP) is key to directing the hydrogenation to one face of the prochiral double bond.[4]
-
Homologation: The Arndt-Eistert synthesis is a classic method for extending a carboxylic acid by one methylene group, essential for converting the phenylalanine core to a homophenylalanine structure.
-
Boc Protection: The reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., sodium bicarbonate or triethylamine) is the industry-standard method for introducing the Boc group.[7][8] It is a high-yielding and clean reaction, making it ideal for the final step.
Core Reactivity in Peptide Synthesis
The primary application of this molecule is as a monomer in Solid-Phase Peptide Synthesis (SPPS). Its reactivity is defined by the sequential deprotection of the N-terminal amine and coupling of the C-terminal carboxylic acid.
This protocol outlines the essential steps for coupling Boc-3,4-difluoro-D-homophenylalanine onto a resin-bound peptide chain with a free amino group.
1. Materials and Reagents:
- Peptide-resin with a free N-terminal amine
- Boc-3,4-difluoro-D-homophenylalanine
- N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU
- Hydroxybenzotriazole (HOBt) or OxymaPure®
- N,N-Diisopropylethylamine (DIPEA) for HBTU/HATU activation
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- Trifluoroacetic acid (TFA)
- Ninhydrin test kit
2. Deprotection of the Resin-Bound Peptide:
- Swell the peptide-resin in DCM for 20 minutes.
- Drain the DCM.
- Add a solution of 25-50% TFA in DCM (v/v) to the resin.
- Agitate for 2 minutes, drain, and repeat with a fresh TFA/DCM solution for 20-30 minutes to ensure complete Boc removal.[9]
- Wash the resin extensively with DCM followed by DMF to remove residual acid.
- Neutralize the resulting ammonium salt by washing with a 5-10% solution of DIPEA in DMF until a neutral pH is achieved.
- Wash the resin thoroughly with DMF to remove excess base.
3. Activation and Coupling:
- In a separate vessel, dissolve 3-4 equivalents of Boc-3,4-difluoro-D-homophenylalanine and 3-4 equivalents of an activating agent (e.g., HOBt/OxymaPure) in DMF.
- Add 3-4 equivalents of DIC to the solution to begin pre-activation. Allow to react for 5-10 minutes. Rationale: This forms the highly reactive HOBt/Oxyma-ester, which enhances coupling efficiency and suppresses racemization.[9]
- Add the activated amino acid solution to the drained, neutralized resin.
- Agitate the reaction vessel for 2-4 hours. The extended coupling time is advisable due to potential steric hindrance from the homophenylalanine side chain.
- Take a small sample of resin beads and perform a qualitative ninhydrin test. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
4. Capping (Optional):
- If the ninhydrin test remains positive after a second coupling, cap any unreacted free amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion-sequence peptides.
// Define nodes with colors
Resin [label="Resin-Peptide-NH-Boc", fillcolor="#FBBC05", fontcolor="#202124"];
Deprotection [label="1. Deprotection\n(25-50% TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Resin_NH3 [label="Resin-Peptide-NH₃⁺TFA⁻", fillcolor="#F1F3F4", fontcolor="#202124"];
Neutralization [label="2. Neutralization\n(DIPEA in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Resin_NH2 [label="Resin-Peptide-NH₂", fillcolor="#F1F3F4", fontcolor="#202124"];
Coupling [label="3. Coupling\n(Activated Boc-AA, DIC/HOBt)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Resin_Next [label="Resin-Peptide-AA-NH-Boc", fillcolor="#FBBC05", fontcolor="#202124"];
// Define edges and cycle
Resin -> Deprotection [color="#5F6368"];
Deprotection -> Resin_NH3 [color="#5F6368"];
Resin_NH3 -> Neutralization [color="#5F6368"];
Neutralization -> Resin_NH2 [color="#5F6368"];
Resin_NH2 -> Coupling [color="#5F6368"];
Coupling -> Resin_Next [label=" Repeat Cycle", color="#5F6368"];
}
Caption: The cycle of deprotection and coupling in Boc-based SPPS.
Applications in Research and Development
The unique combination of properties makes Boc-3,4-difluoro-D-homophenylalanine a high-value building block in several research domains.
-
Therapeutic Peptide Development: This is its primary application. It is used to synthesize novel peptides with enhanced stability and bioactivity.[5][11] The D-configuration and fluorination provide resistance to degradation, prolonging the half-life of peptide drugs in vivo.[3]
-
Structure-Activity Relationship (SAR) Studies: The compound is crucial for SAR studies, helping scientists to probe the effects of conformational rigidity and side-chain electronics on biological activity.[12] By replacing a natural phenylalanine or tyrosine with this analog, researchers can determine the importance of specific aromatic interactions and backbone flexibility for receptor binding.
-
Enzyme Inhibitor Design: The modified backbone and fluorinated ring can be used to design potent and selective inhibitors of enzymes, particularly proteases, where the unnatural structure can disrupt the catalytic mechanism or enhance binding to the active site.[2]
-
¹⁹F NMR Probes: The presence of two fluorine atoms provides a sensitive ¹⁹F NMR handle. When incorporated into a peptide or protein, it can be used to study protein folding, dynamics, and ligand-protein interactions without interference from other signals in the biological matrix.[3]
Conclusion
Boc-3,4-difluoro-D-homophenylalanine is far more than a simple amino acid derivative; it is a sophisticated tool for molecular engineering. The convergence of stereochemical stability (D-form), conformational constraint (homo-backbone), and enhanced metabolic stability and binding potential (difluoro-phenyl group) provides an unparalleled advantage for the design of advanced peptides and small molecule therapeutics. A thorough understanding of its chemical properties—particularly its reactivity profile within the context of peptide synthesis—is essential for leveraging its full potential to overcome longstanding challenges in drug development, from poor bioavailability to rapid in vivo clearance.
References
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Scott, P.J.H. (2025, October 31). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]
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Applications of fluorine-containing amino acids for drug design. ResearchGate. [Link]
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Nagib, D.A. & MacMillan, D.W.C. (2020, January 15). Applications of fluorine-containing amino acids for drug design. Angewandte Chemie International Edition. [Link]
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Scott, P.J.H. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]
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Sammis, G.M. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]
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Boc-3,4-difluoro-L-b-homophenylalanine | 270063-54-2. J&K Scientific. [Link]
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Boc-3,4-difluoro-D-b-homophenylalanine | 269396-59-0. J&K Scientific. [Link]
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Boc-3,4-difluoro-L-phenylalanine. PubChem, National Center for Biotechnology Information. [Link]
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Al-Zoubi, R.M. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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